1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane
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Overview
Description
1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and dihalides, under basic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via acylation reactions using 3-bromobenzoyl chloride and a suitable base.
Attachment of the Thianyl Group: The thianyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological interactions.
Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzoyl)-4-(thian-4-yl)-1,4-diazepane: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromobenzoyl)-4-(phenyl)-1,4-diazepane: Similar structure with a phenyl group instead of thianyl.
1-(3-Bromobenzoyl)-4-(methyl)-1,4-diazepane: Similar structure with a methyl group instead of thianyl.
Uniqueness
1-(3-Bromobenzoyl)-4-(thian-4-yl)-1,4-diazepane is unique due to the presence of both the bromobenzoyl and thianyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZKSECUHSFZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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